Darsidomine

Vascular pharmacology Endothelial dysfunction NO-cGMP signaling

Darsidomine (CAS 137500-42-6; INN; also designated C87-3754) is a sydnonimine-class small molecule that functions as a direct nitric oxide (NO) donor. It is the active, NO-releasing metabolite of the prodrug pirsidomine (CAS 936), generated via hepatic biotransformation.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
CAS No. 137500-42-6
Cat. No. B149237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarsidomine
CAS137500-42-6
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCC1CCCC(N1[N+]2=CC(=N)O[N-]2)C
InChIInChI=1S/C9H16N4O/c1-7-4-3-5-8(2)13(7)12-6-9(10)14-11-12/h6-8,10H,3-5H2,1-2H3/t7-,8+
InChIKeyVBBUFAXMBDEROK-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darsidomine (C87-3754) Procurement Guide: A Direct-Acting Sydnonimine NO Donor for Cardiovascular Research


Darsidomine (CAS 137500-42-6; INN; also designated C87-3754) is a sydnonimine-class small molecule that functions as a direct nitric oxide (NO) donor [1]. It is the active, NO-releasing metabolite of the prodrug pirsidomine (CAS 936), generated via hepatic biotransformation [2]. Unlike the widely studied sydnonimine SIN-1 (linsidomine, the active metabolite of molsidomine), darsidomine carries a cis-2,6-dimethylpiperidine substituent at the N3 position of the sydnone imine ring rather than a morpholine group [1]. This structural distinction confers a pharmacologically meaningful differentiation in endothelium sensitivity and tolerance profile, as detailed below. Darsidomine was originally developed by Sanofi as an antianginal agent and is classified as an experimental vasodilator with selective coronary artery dilating properties [3].

Why Darsidomine Cannot Be Interchanged with Other Sydnonimine NO Donors in Research Protocols


Sydnonimine NO donors are not a uniform pharmacological class. Critical differences exist in their requirement for hepatic bioactivation, endothelium dependence of vasorelaxation, susceptibility to tolerance upon chronic administration, and potency at soluble guanylyl cyclase [1]. For example, pirsidomine (CAS 936) is a prodrug that requires hepatic esterase cleavage to release the active metabolite darsidomine, whereas SIN-1 (linsidomine) is generated from molsidomine via a distinct enzymatic pathway and decomposes rapidly (t½ = 1–2 h) [2]. Darsidomine itself requires no further metabolic activation to release NO in vascular tissue, positioning it differently from both prodrugs and the morpholino-substituted SIN-1 in experimental ischemia-reperfusion models [3]. The quantitative evidence below demonstrates that these mechanistic distinctions translate into measurable differences in endothelial sensitivity, tolerance development, and cardioprotective efficacy that preclude simple interchangeability.

Darsidomine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Comparators


Endothelium-Independent Vasorelaxation: Darsidomine vs. SIN-1 in Canine Vascular Preparations

In organ chamber studies on isolated canine coronary arteries, femoral arteries, and saphenous veins, both darsidomine (C87-3754) and SIN-1 evoked concentration-dependent relaxations. However, the presence of an intact endothelium significantly inhibited the relaxations to SIN-1 but had no effect on relaxations evoked by darsidomine, demonstrating that darsidomine's vasodilator action is fully endothelium-independent whereas SIN-1's action is partially endothelium-sensitive [1]. Additionally, the concentration-relaxation curves for darsidomine were shifted 2–3 logarithmic units to the right of SIN-1, indicating a lower acute vasorelaxant potency that may confer a more gradual and sustained hemodynamic profile [1].

Vascular pharmacology Endothelial dysfunction NO-cGMP signaling

Absence of Hemodynamic Tolerance: Darsidomine vs. Classical Organic Nitrates During Chronic Infusion

Nitrovasodilator tolerance—the progressive loss of vasodilator efficacy during continuous administration—represents a major limitation of organic nitrates such as nitroglycerin and isosorbide dinitrate. In a chronic canine model, continuous 5-day intravenous infusion of darsidomine (C87-3754) did not result in a substantial loss of drug action, with persistent dilation of large coronary arteries and venous bed leading to sustained improvement in coronary conductance [1]. This contrasts with classical organic nitrates, for which pharmacodynamic tolerance develops within 24–48 hours of continuous administration due to depletion of sulfhydryl groups required for bioactivation and counter-regulatory neurohormonal adaptations [2]. Notably, while molsidomine/SIN-1 also avoids tolerance, this occurs via a different mechanism (spontaneous NO release without thiol requirement), and darsidomine adds the advantage of endothelium independence [1].

Nitrate tolerance Coronary conductance Long-term vasodilation

Myocardial Infarct Size Reduction: Darsidomine Matches SIN-1 Efficacy in Feline Ischemia-Reperfusion

In a 6-hour feline model of myocardial ischemia-reperfusion (90 min ischemia followed by 4.5 h reperfusion), darsidomine (C87-3754) administered as an intravenous bolus (0.1 mg/kg) plus infusion (1 mg/kg/h) reduced the necrotic area-to-area-at-risk ratio from 29 ± 3% (vehicle) to 11 ± 5% (P < 0.001), an infarct size reduction of approximately 62% [1]. This cardioprotective efficacy was comparable to that of SIN-1 (9 ± 2%). Critically, the structurally related but NO-inactive control compound C88-3934 failed to reduce infarct size (31 ± 3%), confirming that NO release is the causal mechanism [1]. In a separate study, C87-3754 also attenuated myocardial necrosis, improved survival, and moderated indices of shock in splanchnic ischemia-reperfusion, whereas C88-3934 was ineffective [2].

Cardioprotection Myocardial infarction Ischemia-reperfusion injury

Endothelial Functional Preservation After Ischemia-Reperfusion: Darsidomine Quantitatively Matches SIN-1

Beyond infarct size reduction, preservation of endothelial function is a critical endpoint in ischemia-reperfusion studies. In the same feline model, darsidomine (C87-3754) treatment preserved endothelium-dependent vasorelaxation to acetylcholine (ACh) at 64 ± 3%, compared to only 27 ± 3% in vehicle-treated arteries (P < 0.001) [1]. SIN-1 produced a comparable preservation at 62 ± 2%. The inactive analog C88-3934 showed 34 ± 4%, which was not significantly different from vehicle. This demonstrates that darsidomine's endothelial protective effect is NO-dependent and equivalent to that of SIN-1 despite its lower acute vasorelaxant potency [1].

Endothelial dysfunction Acetylcholine vasorelaxation Reperfusion injury

Direct NO Release Independent of Hepatic Bioactivation: Darsidomine vs. Pirsidomine Prodrug

Darsidomine (C87-3754) is the active NO-releasing metabolite of the prodrug pirsidomine (CAS 936). In cell-free systems, darsidomine directly activated purified soluble guanylyl cyclase (sGC) with an EC50 of approximately 30 µM and released NO in buffered aqueous solutions as detected by electron spin resonance (ESR) spectrometry, whereas pirsidomine was completely inactive in both assays [1]. Importantly, pirsidomine required passage through the isolated rabbit liver to generate detectable NO release, confirming that darsidomine is the molecular species directly responsible for sGC activation and vasodilation in the systemic circulation [1]. Furthermore, darsidomine inhibited noradrenaline-induced contraction and increased cGMP content in endothelium-denuded rabbit aortic and femoral segments, while pirsidomine was without effect, confirming that the vasorelaxant activity resides entirely in the deacylated metabolite [1].

Prodrug metabolism Soluble guanylyl cyclase NO detection by ESR

Absence of Direct Effects on Cardiac Membrane Potential and Inotropy: Differentiating Darsidomine from Non-NO-Mediated Vasodilators

Neither darsidomine (C87-3754) nor its prodrug pirsidomine (CAS 936) affected the membrane potential in canine coronary arteries, indicating that their vasorelaxant effects are mediated exclusively via the NO-sGC-cGMP pathway without involvement of potassium channel activation or membrane hyperpolarization [1]. Furthermore, darsidomine (C87-3754) showed no significant inotropic effects (positive or negative) on unstimulated cardiac muscle across a concentration range of 1 nmol/L to 100 µmol/L, a property shared with other sydnonimine NO donors such as SPM-5185 and SNAP [2]. This contrasts with certain calcium channel blockers and potassium channel openers, which produce vasodilation accompanied by membrane potential changes and negative inotropy. The absence of direct electrophysiological effects may contribute to darsidomine's favorable hemodynamic profile, including the reduction in cardiac preload, wall stress, and subendocardial tissue pressure observed in vivo without compromising cardiac contractility [1].

Cardiac electrophysiology Negative inotropy Membrane potential

Darsidomine Optimal Procurement Scenarios: Research Applications Driven by Verified Differentiation


Ischemia-Reperfusion Injury Models Requiring Endothelium-Independent Cardioprotection

In myocardial or splanchnic ischemia-reperfusion protocols where endothelial dysfunction is an inherent feature of the model, darsidomine's endothelium-independent vasorelaxation (established by direct comparison with SIN-1 in canine vessels [1]) and its demonstrated ability to reduce infarct size by ~62% vs. vehicle while preserving ACh-induced vasorelaxation at 64 ± 3% (vs. 27 ± 3% for vehicle) [2] make it the sydnonimine of choice. Unlike SIN-1, whose relaxant action is partially inhibited by the presence of endothelium [1], darsidomine retains full efficacy under conditions of endothelial damage.

Chronic Infusion Studies Requiring Sustained NO-Mediated Vasodilation Without Tolerance

For experimental designs involving continuous intravenous infusion over multiple days (e.g., chronic coronary conductance studies, sustained afterload reduction protocols), darsidomine is uniquely supported by evidence of maintained vasodilator efficacy over a 5-day continuous infusion in conscious dogs without substantial loss of drug action [3]. This tolerance-resistant profile, combined with its direct NO release independent of hepatic metabolism [4], eliminates the need for intermittent dosing schedules and avoids the progressive efficacy loss that confounds studies using classical organic nitrates.

In Vitro Vascular Pharmacology Where Prodrug Metabolism Is Absent

In isolated organ bath experiments, cell culture systems, or cell-free biochemical assays (e.g., sGC activation assays), darsidomine—not pirsidomine (CAS 936)—must be procured because the prodrug is completely inactive in the absence of hepatic metabolic capacity [4]. Darsidomine directly activates purified sGC (EC50 ~30 µM), releases NO in aqueous buffer as confirmed by ESR, and relaxes endothelium-denuded arterial segments [4]. Procuring the active metabolite eliminates the experimental variability introduced by variable rates of prodrug bioactivation.

Coronary-Selective Vasodilation Research Requiring Absence of Negative Inotropy

For experiments investigating coronary hemodynamics or myocardial oxygen supply-demand relationships, darsidomine offers selective coronary dilation without direct effects on cardiac membrane potential or contractility [1][5]. The NCATS Inxight database specifically notes that darsidomine 'causes selective dilation of the coronary artery' with 'anti-ischemic action without inducing tolerance on long-term administration' [6]. Its hemodynamic profile—reduction in cardiac preload, wall stress, and subendocardial tissue pressure without altering the pressure-rate index [2]—makes it suitable for studies where afterload-independent coronary effects need to be isolated.

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